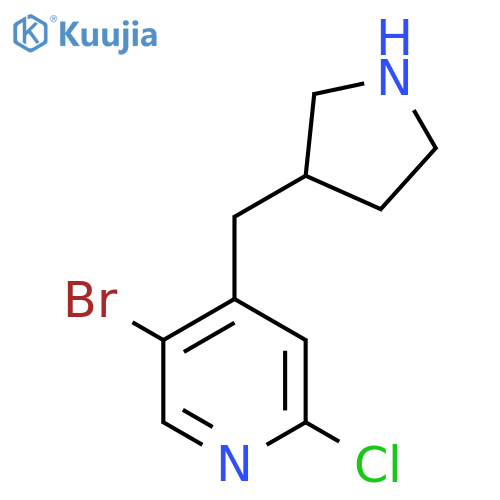

Cas no 1337813-22-5 (5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine)

1337813-22-5 structure

商品名:5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine

- 1337813-22-5

- 5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine

- EN300-1908555

-

- インチ: 1S/C10H12BrClN2/c11-9-6-14-10(12)4-8(9)3-7-1-2-13-5-7/h4,6-7,13H,1-3,5H2

- InChIKey: JOGRPNPVRLTBSW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(=CC=1CC1CNCC1)Cl

計算された属性

- せいみつぶんしりょう: 273.98724g/mol

- どういたいしつりょう: 273.98724g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 24.9Ų

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908555-2.5g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-0.5g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-0.05g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-0.25g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-5g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-10.0g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 10g |

$6082.0 | 2023-06-01 | ||

| Enamine | EN300-1908555-0.1g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-5.0g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 5g |

$4102.0 | 2023-06-01 | ||

| Enamine | EN300-1908555-10g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 10g |

$6082.0 | 2023-09-18 | ||

| Enamine | EN300-1908555-1.0g |

5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine |

1337813-22-5 | 1g |

$1414.0 | 2023-06-01 |

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1337813-22-5 (5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量